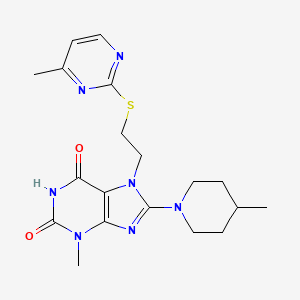

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring a methyl group at position 3, a 4-methylpiperidin-1-yl substituent at position 8, and a 2-((4-methylpyrimidin-2-yl)thio)ethyl chain at position 5.

Properties

IUPAC Name |

3-methyl-8-(4-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2S/c1-12-5-8-25(9-6-12)18-22-15-14(16(27)23-19(28)24(15)3)26(18)10-11-29-17-20-7-4-13(2)21-17/h4,7,12H,5-6,8-11H2,1-3H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEZHNIFPFBSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits significant biological activity primarily linked to its potential as a therapeutic agent. Key areas of research include:

- PIM Kinase Inhibition : The compound has been identified as a potential inhibitor of PIM kinases, which are implicated in various cancers and inflammatory diseases. PIM kinases play a role in regulating cell proliferation and survival, making them attractive targets for cancer therapy .

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation. This suggests its utility in treating conditions characterized by chronic inflammation such as arthritis and gout .

Detailed Research Findings

-

PIM Kinase Inhibition Studies :

- In vitro studies demonstrated that 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione effectively inhibits the activity of PIM kinases. This inhibition correlates with reduced cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .

-

Anti-inflammatory Mechanisms :

- Research involving macrophage cell lines showed that the compound significantly downregulates inflammatory markers when stimulated with lipopolysaccharide (LPS). It inhibits the NF-kB pathway, a crucial mediator of inflammation, suggesting that it could be beneficial in managing inflammatory diseases .

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal highlighted the efficacy of 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its role as a promising candidate for cancer therapy.

Case Study 2: Anti-inflammatory Effects

In another study focusing on rheumatoid arthritis models, administration of the compound led to decreased levels of inflammatory cytokines and improved clinical scores in animal models. These findings suggest that this compound may provide therapeutic benefits for patients suffering from chronic inflammatory conditions.

Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

Functional Implications of Structural Differences

- Thiazole vs. Pyrimidine: The thiazole in Compound A introduces a sulfur atom, which may enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to the pyrimidine in the target compound. This difference could affect binding affinity to targets like adenosine receptors or phosphodiesterases .

- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound provides greater conformational flexibility and reduced ring strain compared to the five-membered pyrrolidine in Compound A. Piperidine derivatives often exhibit improved metabolic stability due to slower CYP450-mediated oxidation .

Research Findings and Implications

Pyrimidine-thioethyl derivatives show enhanced selectivity for adenosine A2A receptors due to their ability to form stable interactions with polar residues in the receptor’s binding pocket .

Thiazole-containing analogues (e.g., Compound A) may exhibit stronger off-target effects on kinase pathways, attributed to the sulfur atom’s interaction with cysteine residues in ATP-binding sites .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires a factorial experimental design to identify critical parameters (e.g., reaction temperature, solvent polarity, and catalyst loading). Statistical methods like response surface methodology (RSM) can minimize trial-and-error approaches by modeling interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing synthesis bottlenecks . For example, substituent effects on the purine and pyrimidine rings may influence reaction kinetics, necessitating NMR and LC-MS monitoring of intermediates .

Basic: How can researchers structurally characterize this compound to confirm regioselectivity and stereochemical outcomes?

Methodological Answer:

Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., NOESY, HMBC) to resolve ambiguities in substituent placement on the purine core and piperidine/pyrimidine side chains. X-ray crystallography is critical for absolute configuration determination, especially for chiral centers in the 4-methylpiperidin-1-yl group . Computational validation via density functional theory (DFT) can corroborate experimental data by simulating NMR chemical shifts and crystal packing .

Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

Target-specific assays (e.g., kinase inhibition or receptor-binding assays) should align with the compound’s structural analogs (e.g., purine-based kinase inhibitors). Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity quantification. For antimicrobial potential (given pyrimidine-thioether motifs), follow standardized protocols like broth microdilution for MIC determination against Gram-positive/negative strains . Include positive controls (e.g., ciprofloxacin) and validate results with triplicate runs to minimize variability .

Advanced: How can computational modeling resolve contradictions between predicted and observed pharmacokinetic properties?

Methodological Answer:

Employ hybrid QSAR/machine learning models trained on structurally related purine derivatives to predict ADMET properties. Discrepancies in bioavailability or metabolic stability (e.g., cytochrome P450 interactions) can be investigated using molecular dynamics (MD) simulations to assess binding modes with plasma proteins or metabolizing enzymes . Experimentally, use hepatic microsome assays to identify major metabolites and cross-reference with in silico predictions (e.g., MetaSite software) . Iterative feedback between computational and experimental data refines model accuracy .

Advanced: What strategies are effective for analyzing conflicting data in dose-response relationships during in vivo studies?

Methodological Answer:

Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability and identify outliers. Bayesian hierarchical models can integrate prior data (e.g., in vitro IC50 values) to improve dose-response curve fitting . For mechanistic insights, pair transcriptomic profiling (RNA-seq) with pathway analysis (e.g., Gene Ontology enrichment) to correlate biological effects with molecular targets . Contradictions may arise from off-target effects, which can be validated via CRISPR-Cas9 knockout models .

Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action when target pathways are unknown?

Methodological Answer:

Use a multi-omics approach:

- Chemoproteomics: Employ activity-based protein profiling (ABPP) with clickable probes derived from the compound to capture interacting proteins .

- Phosphoproteomics: Identify downstream signaling perturbations via LC-MS/MS.

- CRISPR interference (CRISPRi): Screen for gene knockouts that modulate compound efficacy, revealing critical pathways .

Validate hits with orthogonal methods (e.g., thermal shift assays for target engagement) .

Advanced: What methodologies address solubility challenges in formulation studies for this hydrophobic compound?

Methodological Answer:

Apply quality-by-design (QbD) principles:

- Excipient screening: Use Hansen solubility parameters to identify co-solvents (e.g., PEG 400) or surfactants (e.g., Poloxamer 407) .

- Nanoparticulate systems: Optimize lipid nanoparticles (LNPs) via microfluidics, monitoring particle size (DLS) and encapsulation efficiency (HPLC) .

- Solid dispersion: Employ hot-melt extrusion with polymers like HPMCAS to enhance dissolution rates. Characterize amorphous stability via differential scanning calorimetry (DSC) .

Advanced: How can AI-driven tools improve reaction scalability for this compound in process chemistry?

Methodological Answer:

Integrate AI platforms (e.g., COMSOL Multiphysics) for real-time optimization of batch reactor conditions (temperature, stirring rate). Reinforcement learning algorithms can predict optimal catalyst recycling protocols or waste reduction strategies . For continuous flow synthesis, use CFD simulations to model mass transfer limitations and residence time distributions . Validate scalability with pilot-scale experiments under Good Manufacturing Practice (GMP) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.